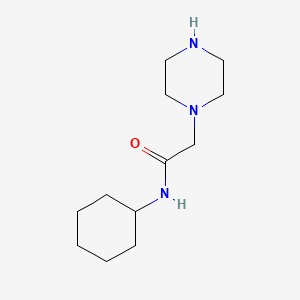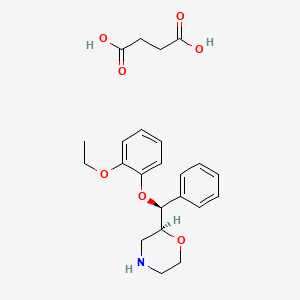
Succinate d’esréboxétine
Vue d'ensemble
Description
Le succinate d'esreboxetine est un inhibiteur sélectif de la recapture de la norépinéphrine. Il s'agit de l'énantiomère (S,S)-(+)- de la réboxétine et il est encore plus sélectif en tant qu'inhibiteur de la recapture de la norépinéphrine en comparaison . Initialement développé par Pfizer pour le traitement de la douleur neuropathique et de la fibromyalgie, le succinate d'esreboxetine n'a pas montré d'avantages significatifs par rapport aux médicaments existants et a été interrompu . Des études récentes suggèrent qu'il pourrait être efficace dans le traitement de la fibromyalgie .
Applications De Recherche Scientifique
Esreboxetine succinate has been studied for its potential in treating fibromyalgia and neuropathic pain . It is also used in research to understand the mechanisms of norepinephrine reuptake inhibition and its effects on pain management . Additionally, it has applications in studying the pharmacological effects of selective norepinephrine reuptake inhibitors .
Mécanisme D'action
Target of Action
Esreboxetine succinate primarily targets the Sodium-dependent Noradrenaline Transporter (SLC6A2) . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in various functions such as attention, emotions, sleeping, dreaming, and learning .
Mode of Action
Esreboxetine succinate acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine . By inhibiting the reuptake of noradrenaline, esreboxetine succinate increases the concentration of noradrenaline in the synaptic cleft, enhancing noradrenergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by esreboxetine succinate is the synaptic vesicle cycle . This cycle involves the storage and release of neurotransmitters from vesicles located in the nerve terminal. By inhibiting the reuptake of noradrenaline, esreboxetine succinate disrupts this cycle, leading to an increased concentration of noradrenaline in the synaptic cleft .
Pharmacokinetics
Esreboxetine succinate is rapidly and extensively absorbed following oral administration . The compound is predominantly metabolized by the CYP3A4 isoenzyme , and its primary metabolite is O-desethylreboxetine . The protein binding of esreboxetine succinate is approximately 98% .
Result of Action
The increased concentration of noradrenaline in the synaptic cleft enhances noradrenergic neurotransmission. This enhancement can lead to various effects, including an improvement in symptoms of depression and potentially other conditions such as narcolepsy and panic disorders .
Action Environment
The action, efficacy, and stability of esreboxetine succinate can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme could potentially affect the metabolism and efficacy of esreboxetine succinate . Additionally, individual patient characteristics, such as age, sex, genetic factors, and overall health status, can also influence the drug’s action and efficacy.
Analyse Biochimique
Biochemical Properties
Esreboxetine succinate functions as a selective norepinephrine reuptake inhibitor . This means it interacts with the norepinephrine transporter, a protein that plays a crucial role in the reuptake of norepinephrine into presynaptic nerve terminals . By inhibiting this transporter, esreboxetine succinate increases the amount of norepinephrine available in the synaptic cleft, enhancing neurotransmission .
Cellular Effects
The primary cellular effect of esreboxetine succinate is the inhibition of norepinephrine reuptake, which can influence various cellular processes. For instance, it can affect cell signaling pathways related to norepinephrine, potentially impacting processes like gene expression and cellular metabolism .
Molecular Mechanism
Esreboxetine succinate exerts its effects at the molecular level primarily through its interaction with the norepinephrine transporter. It binds to this transporter and inhibits its function, preventing the reuptake of norepinephrine and thereby increasing the concentration of this neurotransmitter in the synaptic cleft .
Metabolic Pathways
Esreboxetine succinate is likely to be involved in metabolic pathways related to the metabolism of norepinephrine, given its role as a norepinephrine reuptake inhibitor
Transport and Distribution
Given its role as a norepinephrine reuptake inhibitor, it is likely to be present in regions where the norepinephrine transporter is expressed .
Subcellular Localization
As a molecule that interacts with the norepinephrine transporter, it is likely to be found in regions of the cell where this transporter is localized .
Méthodes De Préparation
La synthèse du succinate d'esreboxetine implique une synthèse énantiosélective des acides ®- et (S)-N-Boc-morpholine-2-carboxyliques par résolution cinétique catalysée par une enzyme . Les méthodes de production industrielle ne sont pas largement documentées, mais le composé est disponible à des fins de recherche .
Analyse Des Réactions Chimiques
Le succinate d'esreboxetine subit diverses réactions chimiques, notamment :
Réduction : Comme les autres dérivés de la morpholine, il peut subir des réactions de réduction.
Substitution : Le composé peut participer à des réactions de substitution, notamment celles impliquant les groupes phénoxy et morpholine.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le succinate d'esreboxetine a été étudié pour son potentiel dans le traitement de la fibromyalgie et de la douleur neuropathique . Il est également utilisé dans la recherche pour comprendre les mécanismes de l'inhibition de la recapture de la norépinéphrine et ses effets sur la gestion de la douleur . De plus, il a des applications dans l'étude des effets pharmacologiques des inhibiteurs sélectifs de la recapture de la norépinéphrine .
Mécanisme d'action
Le succinate d'esreboxetine agit en inhibant sélectivement la recapture de la norépinéphrine, augmentant ainsi ses niveaux dans la fente synaptique . Cette action améliore la neurotransmission noradrénergique, ce qui est considéré comme contribuant à ses effets analgésiques et antidépresseurs . Les cibles moléculaires comprennent le transporteur de la norépinéphrine dépendant du sodium, qui est inhibé par le succinate d'esreboxetine .
Comparaison Avec Des Composés Similaires
Le succinate d'esreboxetine est comparé à d'autres inhibiteurs de la recapture de la norépinéphrine tels que la réboxétine, la desméthylimipramine et l'atomoxétine . Sa particularité réside dans sa sélectivité plus élevée pour l'inhibition de la recapture de la norépinéphrine par rapport à son homologue racémique, la réboxétine . Des composés similaires comprennent :
Réboxétine : Le mélange racémique dont l'esreboxetine est l'énantiomère (S,S)-(+)-.
Desméthylimipramine : Un autre inhibiteur de la recapture de la norépinéphrine utilisé dans le traitement de la dépression.
Atomoxétine : Un inhibiteur de la recapture de la norépinéphrine utilisé principalement pour le trouble déficitaire de l'attention avec hyperactivité.
La sélectivité plus élevée du succinate d'esreboxetine en fait un composé précieux pour la recherche afin de comprendre les rôles spécifiques de la norépinéphrine dans divers processus physiologiques et pathologiques.
Propriétés
IUPAC Name |
butanedioic acid;2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.C4H6O4/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;5-3(6)1-2-4(7)8/h3-11,18-20H,2,12-14H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZTUOWIYOESGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979793 | |
| Record name | Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635724-55-9 | |
| Record name | Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


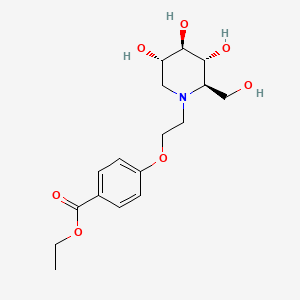
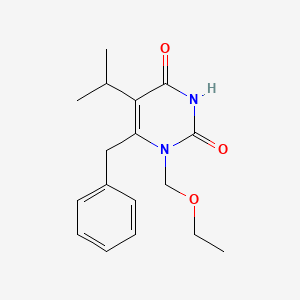
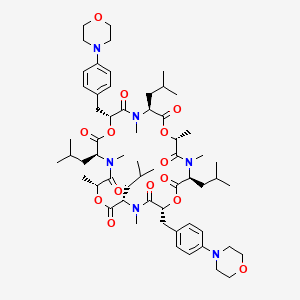
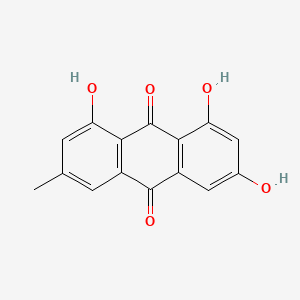
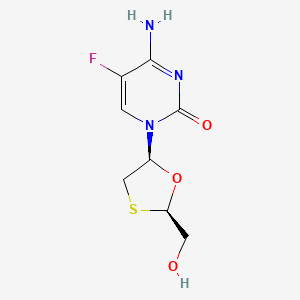
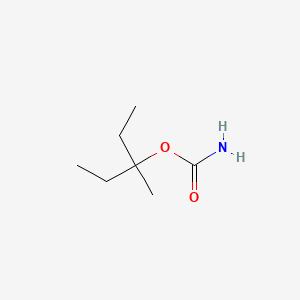
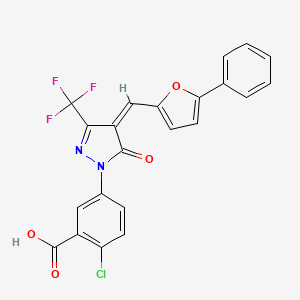
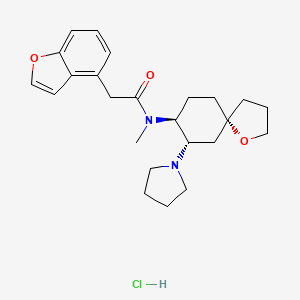

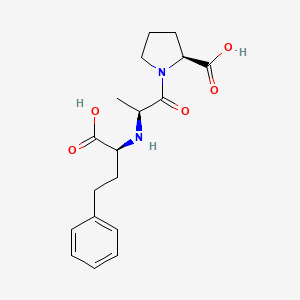
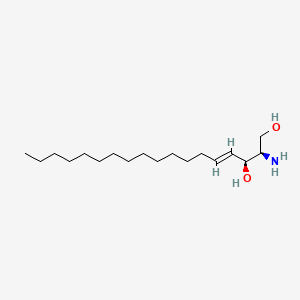
![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)
![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)
